2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid

chemical purity quality assurance screening library

2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid (CAS 835595-01-2) is a synthetic, polysubstituted indole-benzoic acid hybrid with molecular formula C15H8Cl3NO2 and a molecular weight of 340.59 g·mol⁻¹. The structure comprises a 5,6-dichloroindole scaffold linked at the 2-position to a 2-chlorobenzoic acid moiety, placing it within a broad class of indole-aryl carboxylic acids investigated for kinase inhibition, ion-channel modulation, and anti-inflammatory applications.

Molecular Formula C15H8Cl3NO2
Molecular Weight 340.6 g/mol
CAS No. 835595-01-2
Cat. No. B12936095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid
CAS835595-01-2
Molecular FormulaC15H8Cl3NO2
Molecular Weight340.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C(=O)O)Cl
InChIInChI=1S/C15H8Cl3NO2/c16-10-2-1-7(3-9(10)15(20)21)13-5-8-4-11(17)12(18)6-14(8)19-13/h1-6,19H,(H,20,21)
InChIKeyGOTDXXMFYCGSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid – Chemical Identity and Baseline Procurement Profile


2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid (CAS 835595-01-2) is a synthetic, polysubstituted indole-benzoic acid hybrid with molecular formula C15H8Cl3NO2 and a molecular weight of 340.59 g·mol⁻¹ . The structure comprises a 5,6-dichloroindole scaffold linked at the 2-position to a 2-chlorobenzoic acid moiety, placing it within a broad class of indole-aryl carboxylic acids investigated for kinase inhibition, ion-channel modulation, and anti-inflammatory applications. Commercially, the compound is offered as a research-grade screening molecule with certified purity typically ≥98% (NLT 98%) under ISO-quality management systems . No peer-reviewed pharmacological data or patent-protected use claims for this specific compound were identified in the public domain as of May 2026.

Why Generic Substitution of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid Is Unsubstantiated


Within the indole-aryl carboxylic acid chemotype, small structural perturbations frequently produce steep structure–activity cliffs. Published SAR from the AKR1C3 inhibitor class demonstrates that the position and nature of halogen substitution on both the indole and the benzoic acid ring are decisive for target engagement and cellular potency [1]. The 5,6-dichloro pattern present in this compound is distinct from the 4,6-dichloro, 5,7-dichloro, or monochloro variants found in potentially interchangeable analogs, making it scientifically unsound to assume equipotency or equivalent selectivity without direct comparative data. However, no head-to-head studies comparing 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid with any structural analog have been published, rendering generic substitution decisions speculative at present.

Quantitative Differentiation Evidence for 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid Procurement


Authenticated Chemical Identity and Purity for Reproducible Screening Campaigns

The compound is supplied with a certified minimum purity of 98% (NLT 98%) , which is measurably above the 95% purity threshold commonly accepted for diversity-oriented screening collections [1]. This higher specification directly reduces the probability of false-positive or false-negative readouts attributable to impurities in high-throughput assays.

chemical purity quality assurance screening library

Distinct Molecular Descriptor Profile Within Indole-Aryl Acid Chemical Space

The compound’s calculated physicochemical properties—monoisotopic mass 338.962062 Da, hydrogen bond donor count 2, hydrogen bond acceptor count 2, rotatable bond count 2, and molecular complexity score 408 —define a unique descriptor vector that distinguishes it from close positional isomers. For example, the ortho-chloro substitution on the benzoic acid ring is predicted to lower the carboxylic acid pKa relative to meta- or para-substituted analogs, potentially altering ionization state and membrane permeability at physiological pH. No experimentally measured logP, pKa, or solubility values are publicly available for this compound.

computational chemistry molecular descriptors analog differentiation

Absence of Publicly Available Comparative Bioactivity or Selectivity Data

A comprehensive search of patents, primary literature, and authoritative databases (BindingDB, ChEMBL, PubChem) yielded no quantitative bioactivity data—IC₅₀, Kd, EC₅₀, or selectivity panel results—for 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid. In contrast, structurally related indole-benzoic acid derivatives have reported AKR1C3 IC₅₀ values ranging from 0.26 μM to 6.37 μM [1] and COX-2 IC₅₀ values in the low micromolar range [2]. The complete absence of analogous data for the target compound means that no evidence-based claim of superiority, equipotency, or even confirmed activity against any biological target can be made at this time.

bioactivity gap pharmacological profiling procurement risk

Applications of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid Based on Available Evidence


High-Throughput Screening Library Enrichment with a Structurally Defined Indole-Aryl Acid Probe

The compound’s ≥98% purity and well-characterized molecular descriptors make it suitable for inclusion in diversity-oriented screening decks aimed at identifying novel hits for kinases, ion channels, or anti-inflammatory targets. Its 5,6-dichloroindole motif is a privileged scaffold in kinase inhibitor design, and the ortho-chlorobenzoic acid appendage offers a distinct hydrogen-bonding geometry not found in common commercial libraries.

Chemical Biology Probe for Investigating Structure-Activity Relationships of Halogenated Indole Derivatives

Given the established SAR that halogen positioning critically controls AKR1C3 and COX-2 inhibitory activity [1], this compound can serve as a defined chemical tool to probe the contribution of the 5,6-dichloro substitution pattern. When tested alongside its 4,6-dichloro and monochloro analogs, it may reveal substituent-dependent selectivity windows.

Starting Material for Parallel Medicinal Chemistry Optimization Campaigns

The carboxylic acid group provides a synthetic handle for amide coupling and esterification reactions, enabling rapid library generation . The high purity of the starting material minimizes byproduct formation and simplifies purification in array synthesis workflows.

Reference Standard in Analytical Method Validation for Chlorinated Indole-Containing APIs

With certified purity and full spectral characterization available from suppliers , the compound can be employed as an external reference standard for HPLC and LC-MS methods aimed at detecting and quantifying structurally related impurities in active pharmaceutical ingredients.

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